molecular formula C9H16N5O5P B1662510 Tenofovir CAS No. 206184-49-8

Tenofovir

货号 B1662510
CAS 编号: 206184-49-8
分子量: 305.23 g/mol
InChI 键: PINIEAOMWQJGBW-FYZOBXCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tenofovir is an antiviral medicine used to treat HIV and chronic hepatitis B . It is a nucleotide analog and is administered orally, often in combination with other antiretroviral drugs . The active substance is tenofovir, while Tenofovir Disoproxil Fumarate (TDF) is a prodrug used because of its better absorption in the gut .


Synthesis Analysis

Tenofovir synthesis has been improved over time. Starting from acyclic precursor diaminomalononitrile, a four-step protocol to tenofovir allows for vertical integration for more manufacturers . A de novo practical synthesis of Tenofovir Alafenamide Fumarate (TAF) circumventing tenofovir has also been accomplished .


Molecular Structure Analysis

Tenofovir Disoproxil Fumarate (TDF) is marketed under its most stable form . The crystal structure of Tenofovir Disoproxil has been analyzed using single crystal X-ray diffraction .


Chemical Reactions Analysis

The thermal decomposition of Tenofovir Disoproxil Fumarate (TDF) has been studied using thermogravimetry, differential scanning calorimetry, and thermogravimetric analysis coupled with Fourier transform infrared spectroscopy .


Physical And Chemical Properties Analysis

Tenofovir appears as a powder . Its melting point is between 276-280°C .

科学研究应用

Tenofovir as an Antiviral for Chronic Hepatitis B

Tenofovir disoproxil fumarate (TDF) is a significant advancement in antiviral treatments, particularly as a first-line therapy for chronic hepatitis B (CHB). Its efficacy stems from its potency as an antiviral compound, and its prodrug form enhances intestinal absorption, allowing oral administration. TDF exhibits broad, potent, and sustained virologic response in CHB patients, leading to regression of fibrosis and cirrhosis. Notably, no resistance to tenofovir has been detected in long-term use cases, showcasing its robustness against viral resistance (Lou, 2013).

Tenofovir in HIV Prevention and Treatment

Tenofovir has established itself as a cornerstone in the treatment and prevention of HIV. It is a nucleotide reverse transcriptase inhibitor and has been utilized extensively since its approval in 2001. The drug's widespread use is supported by extensive patient-year data, underscoring its critical role in HIV management (Ustianowski & Arends, 2015).

Tenofovir in Pre-Exposure Prophylaxis

Research has highlighted the efficacy of tenofovir in pre-exposure prophylaxis (PrEP) for HIV, especially among injecting drug users. In a significant study conducted in Bangkok, daily oral use of tenofovir significantly reduced HIV transmission risk in this group. This study's findings contribute to the broader understanding of tenofovir's role in HIV prevention strategies (Choopanya et al., 2013).

Tenofovir for Hepatitis B Treatment in Special Populations

Tenofovir's use is also crucial in the treatment of chronic hepatitis B, particularly in patients co-infected with HIV. The medication's dual inhibitory action against HIV reverse transcriptase and hepatitis B virus RNA-directed DNA polymerase makes it an effective option for managing co-infections (Coppolino et al., 2015).

Tenofovir's Antiviral Mechanism and Clinical Research

The antiviral mechanism of tenofovir, specifically against HIV and hepatitis B virus, has been a subject of extensive study. Its role as a nucleotide reverse transcriptase inhibitor has been fundamental in antiretroviral therapy. Research has also focused on its use in various clinical scenarios, including the treatment of hepatitis B virus and pre-exposure prophylaxis, while monitoring for drug resistance and adverse reactions (Tian-ra, 2014).

安全和危害

Tenofovir can cause serious eye damage . It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

Long-acting formulations of Tenofovir, including injectable nanoparticles and subdural implants, are being developed and evaluated . In the future, formulations with longer dosing intervals may improve acceptability, feasibility, and cost-effectiveness of long-acting ART .

属性

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINIEAOMWQJGBW-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(R)-2-(Phosphonomethoxy)propyl]adenine monohydrate

CAS RN

206184-49-8
Record name Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206184-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 206184-49-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENOFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir
Reactant of Route 2
Reactant of Route 2
Tenofovir
Reactant of Route 3
Tenofovir
Reactant of Route 4
Tenofovir
Reactant of Route 5
Reactant of Route 5
Tenofovir
Reactant of Route 6
Tenofovir

Citations

For This Compound
141,000
Citations
TM Chapman, JK McGavin, S Noble - Drugs, 2003 - Springer
… Most of the data reported in this section relate to the pharmacokinetic profile of tenofovir after administration of tenofovir DF monotherapy. The pharmacokinetic properties of tenofovir DF …
Number of citations: 129 link.springer.com
BP Kearney, JF Flaherty, J Shah - Clinical pharmacokinetics, 2004 - Springer
… The ability to administer tenofovir DF … tenofovir following oral administration of tenofovir DF, and summarises a number of clinical pharmacokinetic drug interaction studies with tenofovir …
Number of citations: 549 link.springer.com
JE Gallant, S Deresinski - Clinical Infectious Diseases, 2003 - academic.oup.com
… Tenofovir DF is active against some nucleoside-resistant strains of HIV. However, cross-… loss in susceptibility to tenofovir DF, didanosine, and abacavir. Tenofovir DF has been well …
Number of citations: 198 academic.oup.com
E De Clercq - Biochemical pharmacology, 2016 - Elsevier
… Tenofovir alafenamide (TAF) can be considered a new prodrug of tenofovir (TFV), as successor of tenofovir disoproxil fumarate (TDF). It is in vivo as potent against human …
Number of citations: 163 www.sciencedirect.com
C Wassner, N Bradley, Y Lee - Journal of the International …, 2020 - journals.sagepub.com
… converted intracellularly to tenofovir and then the active tenofovir diphosphate. Because of … circulating plasma tenofovir levels than with TDF. These lower plasma levels of tenofovir are …
Number of citations: 82 journals.sagepub.com
MD Miller - AIDS reviews, 2004 - europepmc.org
… tenofovir disoproxil fumarate (TDF) therapy is also limited by certain patterns of TAMs (> or= 3 TAMs with M41L or L210W). The K65R mutation can result from tenofovir … to tenofovir and …
Number of citations: 129 europepmc.org
KA Lyseng-Williamson, NA Reynolds, GL Plosker - Drugs, 2005 - Springer
… Tenofovir DF is metabolised to tenofovir diphosphate, which … Reduced susceptibility to tenofovir is associated with the … , the greatest response to tenofovir DF was associated with the …
Number of citations: 115 link.springer.com
B Fernandez-Fernandez, A Montoya-Ferrer… - AIDS research and …, 2011 - hindawi.com
… Despite initial cell culture and clinical trials results supporting the renal safety of tenofovir, its … of tenofovir explains the accumulation of the drug in these mitochondria-rich cells. Tenofovir …
Number of citations: 394 www.hindawi.com
K Agarwal, M Brunetto, WK Seto, YS Lim, S Fung… - Journal of …, 2018 - Elsevier
… Tenofovir alafenamide (TAF) is a new prodrug of tenofovir developed to treat patients with … dose than tenofovir disoproxil fumarate (TDF) through more efficient delivery of tenofovir to …
Number of citations: 349 www.sciencedirect.com
PE Sax, D Wohl, MT Yin, F Post, E DeJesus, M Saag… - The Lancet, 2015 - thelancet.com
… Tenofovir disoproxil fumarate can cause renal and bone toxic effects related to high plasma tenofovir concentrations. Tenofovir alafenamide is a novel tenofovir prodrug with a 90% …
Number of citations: 681 www.thelancet.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。